molecular formula C12H17N3O B1420253 N-(5-methylpyridin-2-yl)piperidine-3-carboxamide CAS No. 883106-75-0

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B1420253
CAS No.: 883106-75-0
M. Wt: 219.28 g/mol
InChI Key: KWGBTPRTFMXLOD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The piperidine ring is then functionalized to introduce the carboxamide group. Industrial production methods often involve multi-step synthesis processes that are optimized for yield and purity .

Chemical Reactions Analysis

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it is often used in studies involving proteomics and enzyme inhibitionIndustrially, it is used in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in its binding affinity and specificity. The compound can modulate various biological pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide is unique due to its specific structural features, such as the presence of both a piperidine ring and a pyridine moiety. Similar compounds include other piperidine derivatives like piperidine-3-carboxamide and N-methylpiperidine-3-carboxamide. These compounds share similar chemical properties but differ in their biological activities and applications .

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-4-5-11(14-7-9)15-12(16)10-3-2-6-13-8-10/h4-5,7,10,13H,2-3,6,8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGBTPRTFMXLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655687
Record name N-(5-Methylpyridin-2-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883106-75-0
Record name N-(5-Methyl-2-pyridinyl)-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883106-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Methylpyridin-2-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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